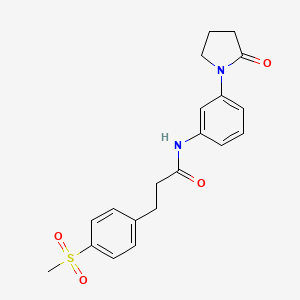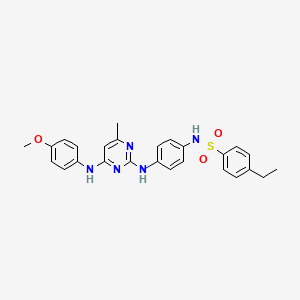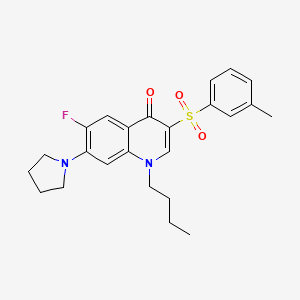![molecular formula C22H28ClN3O2 B2735980 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2415584-12-0](/img/structure/B2735980.png)
2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a piperidinylmethyl group attached to a propanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the piperidinylmethyl group: The chlorophenoxy intermediate is then reacted with a piperidine derivative, such as 1-(2-methylpyridin-4-yl)piperidine, under suitable conditions to introduce the piperidinylmethyl group.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to form the propanamide backbone.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenoxy position.
科学研究应用
2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model molecule for studying various chemical reactions and mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
相似化合物的比较
Similar Compounds
Diphenyl (piperidin-4-yl)methanol derivatives: These compounds share structural similarities with 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide and are studied for their antiproliferative activity.
Benzimidazole derivatives: These compounds are known for their antimicrobial and anticancer properties and have structural features similar to the piperidinylmethyl group in the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2/c1-16-14-19(8-11-24-16)26-12-9-17(10-13-26)15-25-21(27)22(2,3)28-20-6-4-18(23)5-7-20/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFLGZLHHAONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
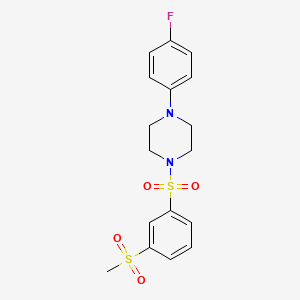
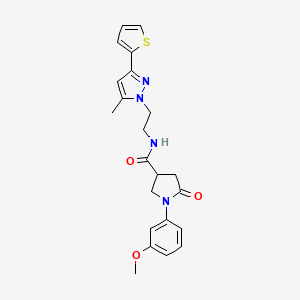
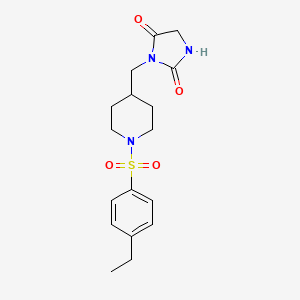

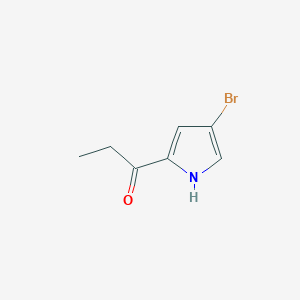
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)
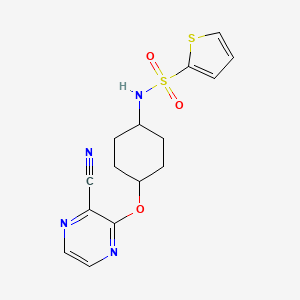
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2735914.png)
![1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2735915.png)
